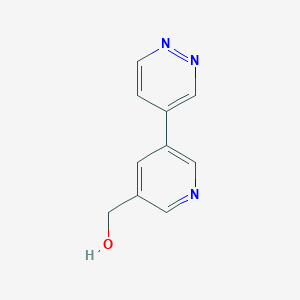![molecular formula C14H16 B11909765 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene CAS No. 62360-76-3](/img/structure/B11909765.png)
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is an organic compound with a unique structure that includes a cyclopenta[a]indene core with two methyl groups at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a suitable indene derivative is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Indene: A parent compound with a similar structure but lacking the methyl groups.
Tetralin: A hydrogenated derivative of naphthalene with a similar bicyclic structure.
Cyclopentadiene: A simpler compound with a five-membered ring structure.
Uniqueness: 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
62360-76-3 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
5,8-dimethyl-1,2,3,4-tetrahydrocyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-9-6-7-10(2)14-12-5-3-4-11(12)8-13(9)14/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
RYEQBANZSAXACE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3=C(C2=C(C=C1)C)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


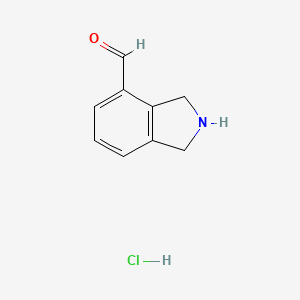
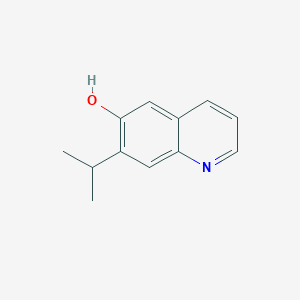
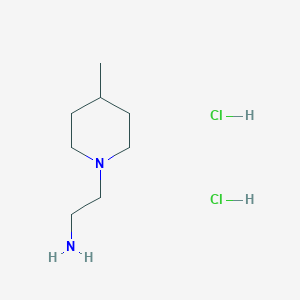
![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)

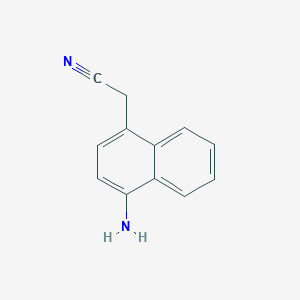
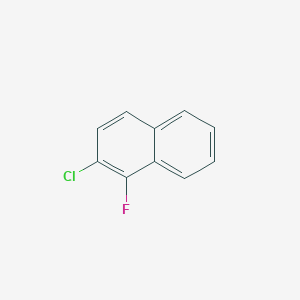
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)
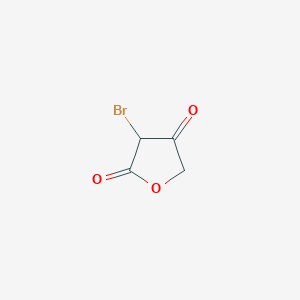
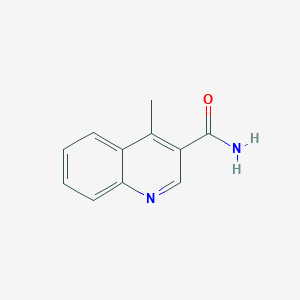
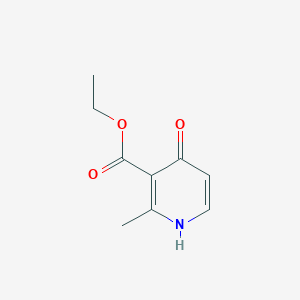

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
